molecular formula C22H33N3O B5953152 [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol

[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol

Cat. No.: B5953152
M. Wt: 355.5 g/mol
InChI Key: IDBHCLIRQMMABU-UHFFFAOYSA-N
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Description

[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 2-methylpropyl hydrazine, and reacting it with a diketone to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated with a halomethyl compound to introduce the piperidine moiety.

    Formation of the piperidine ring: The intermediate is cyclized to form the piperidine ring.

    Introduction of the phenylethyl group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Reduction: The final step involves the reduction of the intermediate to form the methanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The phenylethyl and pyrazole moieties can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.

    Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Methyl derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

    Hydrolysis products: Smaller fragments of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of new organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development: Its structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Therapeutic applications: It may have potential as a therapeutic agent for various diseases.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methane: Similar structure but lacks the methanol group.

    [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.

    [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]acetone: Similar structure with an acetone group.

Uniqueness

The presence of the methanol group in [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol provides unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-18(2)13-20-14-21(24-23-20)15-25-12-6-10-22(16-25,17-26)11-9-19-7-4-3-5-8-19/h3-5,7-8,14,18,26H,6,9-13,15-17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBHCLIRQMMABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCCC(C2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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